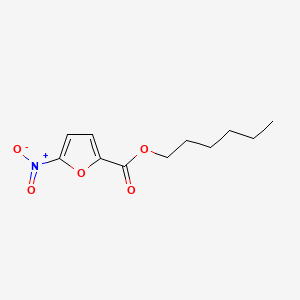

Hexyl 5-nitro-2-furancarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-nitro-2-furancarboxylate d'hexyle est un composé organique qui appartient à la classe des dérivés du furane. Il est caractérisé par un cycle furane substitué par un groupe nitro en position 5 et un groupe ester en position 2, avec une chaîne hexyle attachée au groupe ester.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 5-nitro-2-furancarboxylate d'hexyle implique généralement l'estérification de l'acide 5-nitro-2-furancarboxylique avec l'hexanol. La réaction est généralement réalisée en présence d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique, sous reflux. Le mélange réactionnel est ensuite purifié par distillation ou recristallisation pour obtenir le produit souhaité.

Méthodes de production industrielle : En milieu industriel, la production de 5-nitro-2-furancarboxylate d'hexyle peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cela permet un meilleur contrôle des conditions de réaction et un rendement accru. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction garantit une qualité de produit constante.

Analyse Des Réactions Chimiques

Types de réactions : Le 5-nitro-2-furancarboxylate d'hexyle peut subir diverses réactions chimiques, notamment :

Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Le groupe ester peut participer à des réactions de substitution nucléophile, où le groupe hexyle peut être remplacé par d'autres groupes alkyle ou aryle.

Hydrolyse : La liaison ester peut être hydrolysée en milieu acide ou basique pour donner de l'acide 5-nitro-2-furancarboxylique et de l'hexanol.

Réactifs et conditions courants :

Réduction : Hydrogène gazeux, catalyseur au palladium sur carbone.

Substitution : Halogénures d'alkyle ou d'aryle, base (par exemple, hydroxyde de sodium).

Hydrolyse : Acide chlorhydrique ou hydroxyde de sodium.

Principaux produits :

Réduction : 5-amino-2-furancarboxylate d'hexyle.

Substitution : Divers dérivés du furane substitués par l'hexyle.

Hydrolyse : Acide 5-nitro-2-furancarboxylique et hexanol.

4. Applications de la recherche scientifique

Chimie : Il sert de brique élémentaire pour la synthèse de molécules plus complexes, notamment les produits pharmaceutiques et les produits agrochimiques.

Biologie : Le composé a montré des promesses en tant qu'agent antimicrobien, en particulier contre certaines souches bactériennes.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent anti-inflammatoire et anticancéreux.

Industrie : Il est utilisé dans la production de polymères et de résines, où il confère des propriétés souhaitables telles qu'une stabilité thermique accrue et une résistance à la dégradation.

5. Mécanisme d'action

L'activité biologique du 5-nitro-2-furancarboxylate d'hexyle est principalement attribuée à son groupe nitro, qui peut subir une bioréduction pour former des intermédiaires réactifs. Ces intermédiaires peuvent interagir avec les composants cellulaires, conduisant à l'inhibition d'enzymes clés et à la perturbation des voies métaboliques. Le groupe ester du composé joue également un rôle dans son mécanisme d'action en facilitant son absorption cellulaire et sa distribution.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has shown promise as an antimicrobial agent, particularly against certain bacterial strains.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the production of polymers and resins, where it imparts desirable properties such as increased thermal stability and resistance to degradation.

Mécanisme D'action

The biological activity of Hexyl 5-nitro-2-furancarboxylate is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to the inhibition of key enzymes and disruption of metabolic pathways. The compound’s ester group also plays a role in its mechanism of action by facilitating its cellular uptake and distribution.

Comparaison Avec Des Composés Similaires

Le 5-nitro-2-furancarboxylate d'hexyle peut être comparé à d'autres dérivés du furane tels que :

5-nitro-2-furancarboxylate de méthyle : Structure similaire mais avec un groupe méthyle au lieu d'un groupe hexyle. Il a des profils de solubilité et de réactivité différents.

5-nitro-2-furancarboxylate d'éthyle : Contient un groupe éthyle, ce qui entraîne des variations dans ses propriétés physiques et chimiques.

Acide 5-nitro-2-furancarboxylique : Il n'a pas de groupe ester, ce qui le rend plus polaire et moins lipophilique.

La particularité du 5-nitro-2-furancarboxylate d'hexyle réside dans sa chaîne hexyle, qui améliore sa lipophilie et améliore potentiellement sa biodisponibilité et son interaction avec les membranes lipidiques.

Propriétés

Numéro CAS |

20001-40-5 |

|---|---|

Formule moléculaire |

C11H15NO5 |

Poids moléculaire |

241.24 g/mol |

Nom IUPAC |

hexyl 5-nitrofuran-2-carboxylate |

InChI |

InChI=1S/C11H15NO5/c1-2-3-4-5-8-16-11(13)9-6-7-10(17-9)12(14)15/h6-7H,2-5,8H2,1H3 |

Clé InChI |

XHMWHBXFXKPBDX-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCOC(=O)C1=CC=C(O1)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.